molecular formula C17H10F6N2O2 B2687393 5-{[3-(Trifluoromethyl)phenoxy]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 860784-35-6

5-{[3-(Trifluoromethyl)phenoxy]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No. B2687393
CAS RN: 860784-35-6
M. Wt: 388.269
InChI Key: VIHUNERVBXIZNA-UHFFFAOYSA-N
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Description

Trifluoromethyl groups (-CF3) are common in many pharmaceuticals and agrochemicals due to their ability to modify the chemical and biological properties of these compounds . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. Compounds containing oxadiazole rings are known for their diverse biological activities.


Molecular Structure Analysis

The trifluoromethyl group has the formula -CF3 and is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.


Chemical Reactions Analysis

The reactivity of trifluoromethyl groups and oxadiazole rings depends on their surrounding chemical environment. For instance, trifluoromethyl groups can participate in various reactions such as aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation .


Physical And Chemical Properties Analysis

Trifluoromethyl groups are known for their high electronegativity and lipophilicity . These properties can influence the physical and chemical properties of the whole molecule, such as its acidity, basicity, and solubility.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The incorporation of fluorine atoms, including trifluoromethyl groups, in drug molecules has gained significant attention due to their impact on pharmacological properties. In the past 20 years, several FDA-approved drugs have contained the TFM group as a pharmacophore . Researchers have explored the synthesis and biological activities of this compound, aiming to develop novel drugs for various diseases and disorders.

H-Bond Catalysts

The 3,5-bis(trifluoromethyl)phenyl motif has been widely used in H-bond catalysts . Researchers have explored its role in promoting organic transformations and facilitating specific reactions through hydrogen bonding interactions. Investigating its catalytic potential further could yield valuable insights.

Computational Chemistry and Drug Design

Theoretical studies have examined the vibrational frequencies, geometric parameters, and electronic properties of fluoxetine derivatives containing the TFM group . These insights aid in designing new drug candidates with improved pharmacokinetics and therapeutic efficacy.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Trifluoromethyl groups can influence the potency, lipophilicity, and metabolic stability of bioactive compounds .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety measures. For instance, some trifluoromethyl-containing compounds should be stored away from heat and oxidizing agents .

Future Directions

The development of new synthetic methods for introducing trifluoromethyl groups and synthesizing oxadiazole rings is an active area of research . These advancements could lead to the discovery of new bioactive compounds with improved properties.

properties

IUPAC Name

5-[[3-(trifluoromethyl)phenoxy]methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F6N2O2/c18-16(19,20)11-4-1-3-10(7-11)15-24-14(27-25-15)9-26-13-6-2-5-12(8-13)17(21,22)23/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHUNERVBXIZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)COC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[3-(Trifluoromethyl)phenoxy]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

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